4-Methylnicotinamide
Overview
Description
Synthesis Analysis
The synthesis of 4-MNA has been explored in various studies, focusing on creating derivatives and understanding its role as a coenzyme inhibitor. For instance, 4-MNA has been synthesized from 3-carbamoyl-1-(2,3-O-isopropylidine-d-ribofuranosyl)-4-methyl pyridinium chloride, revealing its potential as a cofactor in the glycolytic sequence in neoplastic cells due to its ability to act as a competitive inhibitor to nicotinamide adenine dinucleotide (NAD) (Jarman & Searle, 1972).
Molecular Structure Analysis
The molecular structure of 4-MNA and its derivatives has been analyzed through various spectroscopic methods. The planarity of related compounds, such as methyl 4-isonicotinamidobenzoate monohydrate, indicates the structural stability and potential hydrogen bonding capabilities of 4-MNA derivatives, leading to the formation of double-chain ribbon-like structures (Zhang & Zhao, 2010).
Chemical Reactions and Properties
4-MNA undergoes various chemical reactions, including reduction by sodium dithionite and sodium borohydride, yielding different reduction products compared to nicotinamide derivatives. This demonstrates the unique reactivity of 4-MNA under specific conditions (Lovesey & Ross, 1969).
Physical Properties Analysis
The physical properties of 4-MNA, such as its solubility, melting point, and stability, are crucial for its application in various fields. Although specific studies on these properties were not identified in this search, these characteristics are typically determined through experimental analysis and contribute to understanding the compound's behavior in different environments.
Chemical Properties Analysis
4-MNA's chemical properties, including its reactivity with other substances, potential as a coenzyme inhibitor, and its role in biochemical pathways, highlight its significance. For example, it has been used as a substrate in assays for nicotinamide methyltransferase, indicating its utility in enzymatic studies and potential therapeutic applications (Sano, Takimoto, & Takitani, 1989).
Scientific Research Applications
Cofactor for Glycolytic Sequence in Neoplastic Cells : It acts as a competitive inhibitor to nicotinamide adenine dinucleotide in the conversion of d-glyceroldehyde-3-phosphate to 1,3-diphosphoglycerate, suggesting potential use in cancer research (Jarman & Searle, 1972).
Role in Niacin Metabolism : Its urinary excretion is correlated with niacin equivalent intake, indicating a role in niacin metabolism (Shibata & Matsuo, 1989).
Stimulates DNA Synthesis and Cell Proliferation : It stimulates DNA synthesis and cell proliferation in rat liver cells, highlighting a physiological role in cell growth (Hoshino, Kühne, & Kröger, 1982).
Probe for Drug Interactions : Serves as an endogenous probe for drug interactions involving renal cation transporters (Müller et al., 2014).
Improves Blood Vessel Dilation and Reduces Oxidative Stress : Increases nitric oxide bioavailability in the endothelium, benefiting patients with endothelial dysfunction (Domagala et al., 2012).
Treatment for Brain Failures Related to Diabetes : Modulates synaptic activity, potentially aiding in treating diabetes-associated brain disorders (Kuchmerovska et al., 2010).
Reduces Acute Gastric Lesions Induced by Stress : Its protective effect is mediated by increased gastric mucosal blood flow and CGRP levels (Brzozowski et al., 2008).
Potential Coenzyme Inhibitor : Reduction of its derivatives yields 1,4-dihydronicotinamides, suggesting potential as coenzyme inhibitors (Lovesey & Ross, 1969).
Estimation of Aldehyde Oxidase Activity : The conversion ratio in rats' urine can estimate aldehyde oxidase activity in vivo (Sugihara et al., 2006).
Anti-inflammatory Agent : Acts as a non-toxic and well-tolerated anti-inflammatory agent with potential benefits for various diseases and disorders (Gebicki et al., 2003).
Resistance to Cellular Damage : Increases resistance to cytotoxicity from methylnitrosourea and -radiation in mouse lymphoma L1210 cells (Nduka & Shall, 1980).
Pathway for Biosynthesis : Synthesized in the liver from N1-methylnicotinamide, with oxygen introduced from H2O rather than O2 (Quinn & Greengard, 1966).
Fluorimetric Estimation and Differentiation : A modified method using methyl ethyl ketone estimates N1-methylnicotinamide and differentiates it from other compounds (Carpenter & Kodicek, 1950).
Biomarker for Peroxisome Proliferation : Urinary levels can indicate peroxisome proliferation in rats (Delaney et al., 2005).
Effects on Diabetic Rats : May improve survival rates in diabetic rats due to its pro-prostacyclin activity (Przygodzki et al., 2010).
Prevention of Cancer Metastasis : Its analogs may reduce lung metastases formation in metastatic breast cancer treatment (Błażejczyk et al., 2016).
Improves Exercise Capacity in Diabetic Mice : Enhances endurance exercise capacity and may decrease cardiovascular risk in diabetic mice (Przyborowski et al., 2015).
Electroreduction in Basic Solutions : Undergoes electroreduction in basic solutions, indicating its potential for chemical analysis and synthesis (Galvín & Mellado, 1989).
Assessment of Drug-Drug Interactions : An LC-MS/MS assay for N1-methylnicotinamide in humans can assess interactions involving renal transporters (Luo et al., 2018).
Differential Effects on Macrophages : It differentially affects the functions of activated macrophages compared to nicotinamide, with implications for anti-inflammatory therapies (Biedroń et al., 2008).
Safety And Hazards
properties
IUPAC Name |
4-methylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-2-3-9-4-6(5)7(8)10/h2-4H,1H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKLOQCGXUTBNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90222815 | |
Record name | 4-Methylnicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90222815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylnicotinamide | |
CAS RN |
7250-52-4 | |
Record name | 4-Methyl-3-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7250-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylnicotinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007250524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7250-52-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30041 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methylnicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90222815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Pyridinecarboxamide, 4-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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